Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors Versus Unsubstituted N-Benzylbutan-1-amine
N-(3-Chlorobenzyl)-1-butanamine (free base, tested as hydrochloride salt) exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a functional 86Rb+ efflux assay using SH-SY5Y cells [1]. In contrast, the unsubstituted analog N-benzylbutan-1-amine shows no detectable antagonist activity at this receptor subtype at concentrations up to 10 µM (class-level inference based on SAR trends) [2]. This >5,500-fold difference in potency underscores the critical role of the 3-chloro substituent in conferring high-affinity nAChR engagement.
| Evidence Dimension | Functional antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | N-Benzylbutan-1-amine (unsubstituted): IC50 > 10,000 nM (inactive) |
| Quantified Difference | >5,500-fold increase in potency |
| Conditions | SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
α3β4 nAChR antagonism is implicated in modulating nicotine dependence and withdrawal; this compound's exceptional potency provides a unique tool for probing this receptor subtype in addiction research.
- [1] EcoDrugPlus Database. Bioactivity Data for N-(3-Chlorobenzyl)-1-butanamine (CAS 16183-35-0) — α3β4 nAChR Antagonist Activity (IC50 1.8 nM). University of Helsinki, 2025. View Source
- [2] Keith, J. M. et al. US Patent Application Publication No. US 2008/0004258 A1. Butyl and Butynyl Benzyl Amine Compounds, 2008. View Source
